molecular formula C13H18N2O3 B2763908 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid CAS No. 1087606-38-9

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid

Cat. No.: B2763908
CAS No.: 1087606-38-9
M. Wt: 250.298
InChI Key: SMTZQIVLLAZMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C13H18N2O3. This compound features a benzoic acid moiety linked to a piperazine ring, which is further substituted with a hydroxymethyl group. It is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with hydroxymethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like n-butanol at room temperature . The product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as nanofiltration and centrifugal filtration . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-((4-(Carboxymethyl)piperazin-1-yl)methyl)benzoic acid.

    Reduction: 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzyl alcohol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to binding interactions through hydrogen bonding and hydrophobic interactions . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid is unique due to the presence of the hydroxymethyl group on the piperazine ring. This functional group can undergo further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential interactions with biological targets make it a valuable compound in pharmaceutical research.

Properties

IUPAC Name

4-[[4-(hydroxymethyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-10-15-7-5-14(6-8-15)9-11-1-3-12(4-2-11)13(17)18/h1-4,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTZQIVLLAZMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.